molecular formula C12H11NO2S2 B1314229 Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 99822-81-8

Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B1314229
CAS No.: 99822-81-8
M. Wt: 265.4 g/mol
InChI Key: QFSCMRZQAUGMFZ-UHFFFAOYSA-N
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Description

Thiazole Chemistry: Background and Significance

Thiazole constitutes a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, representing one of the most important heterocyclic systems in organic chemistry. The thiazole ring system exhibits significant pi-electron delocalization and possesses considerable aromatic character, more so than the corresponding oxazoles. This aromaticity is evidenced by the proton nuclear magnetic resonance chemical shifts of the ring protons, which absorb between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current. The calculated pi-electron density identifies the carbon at position five as the primary site for electrophilic substitution, while the carbon-hydrogen bond at position two demonstrates susceptibility to deprotonation.

The unique electronic structure of thiazole arises from the delocalization of the lone pair of electrons on the sulfur atom, which meets the Huckel rule condition for aromatic systems requiring a minimum of six pi electrons. This aromatic character enables thiazole to undergo various chemical transformations including donor-acceptor reactions, intramolecular nucleophilic substitution, photochemical reactions, arylation, cycloaddition, oxidation, transformation, and dimerization processes. The thiazole ring bears an acidic proton at the carbon-2 position, which renders the thiazole ring highly reactive and has established it as a significant synthon for the production of a wide range of new chemical compounds.

Thiazoles demonstrate remarkable versatility in their occurrence and applications across multiple domains of chemistry and biology. While free thiazole cannot be found in nature, the thiazole ring structure is detected in several natural compounds, including peptide alkaloids, metabolites, and cyclopeptides. The thiazole ring serves as a notable component of the vitamin thiamine, also known as vitamin B₁, highlighting its biological significance. Furthermore, thiazole derivatives are found in specialized products, often fused with benzene derivatives to form benzothiazoles, and appear in naturally occurring peptides where they are utilized in the development of peptidomimetics.

Commercial applications of thiazoles encompass mainly dyes and fungicides, with compounds such as thifluzamide, tricyclazole, and thiabendazole being marketed for control of various agricultural pests. The non-steroidal anti-inflammatory drug meloxicam represents another widely used thiazole derivative, demonstrating the clinical relevance of this heterocyclic system. The strategic integration of thiazoles with transition metals permits the precise generation of free carbene species and imparts catalytic prowess to the resulting complexes, thus driving progress in synthetic methodologies in organic chemistry.

Molecular Architecture of Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate

This compound presents a complex molecular architecture characterized by multiple functional groups strategically positioned around the central thiazole ring system. The compound possesses the Chemical Abstracts Service registry number 61785-97-5, with an alternative registry number 99822-81-8 documented in chemical databases. The molecular formula C₁₂H₁₁NO₂S₂ indicates the presence of twelve carbon atoms, eleven hydrogen atoms, one nitrogen atom, two oxygen atoms, and two sulfur atoms, yielding a molecular weight of 265.35 grams per mole.

The structural framework of this compound can be systematically analyzed by examining each substituent and its positional relationship within the thiazole core. At position two of the thiazole ring, a mercapto group (sulfhydryl group) is attached, introducing an additional sulfur atom into the molecular structure and creating a thioether linkage. This mercapto functionality significantly influences the electronic properties of the molecule and provides a reactive site for further chemical modifications. The presence of the mercapto group also contributes to the overall molecular polarity and may influence intermolecular interactions through hydrogen bonding capabilities.

At position four of the thiazole ring, a phenyl group is directly attached, creating an aromatic substitution pattern that extends the conjugated system beyond the thiazole core. This phenyl substitution introduces additional aromatic character to the molecule and provides steric bulk that may influence molecular conformations and crystal packing arrangements. The phenyl group's electron-donating or electron-withdrawing effects, depending on the reaction conditions and surrounding chemical environment, can modulate the reactivity of the thiazole ring system.

Position five of the thiazole ring bears a carboxylate functionality specifically in the form of an ethyl ester. The ethyl carboxylate group introduces ester functionality that can undergo various chemical transformations, including hydrolysis to yield the corresponding carboxylic acid or transesterification reactions to produce alternative ester derivatives. The ester group also contributes to the overall lipophilicity of the molecule, which may influence its solubility properties and biological membrane permeability characteristics.

Structural Component Position Chemical Function Molecular Contribution
Mercapto Group 2 Thiol functionality Increased polarity, hydrogen bonding
Phenyl Group 4 Aromatic substitution Extended conjugation, steric effects
Ethyl Carboxylate 5 Ester functionality Lipophilicity, metabolic susceptibility
Thiazole Core Central Heterocyclic framework Aromatic character, electron distribution

The three-dimensional conformation of this compound is influenced by the planar nature of the thiazole ring system and the rotational freedom around single bonds connecting the substituent groups. The phenyl group can adopt various orientations relative to the thiazole plane, potentially creating conformational isomers with different energetic stabilities. The mercapto group's sulfur atom may participate in intramolecular interactions with other functional groups, potentially stabilizing specific conformational arrangements.

Historical Context of Thiazole Carboxylate Research

The development of thiazole carboxylate chemistry traces its origins to fundamental advances in heterocyclic synthesis methodologies established during the late nineteenth and early twentieth centuries. The Hantzsch thiazole synthesis, developed as a foundational method for thiazole preparation, involves the condensation of alpha-haloketones with thioamides and has provided the basis for synthesizing numerous thiazole derivatives, including carboxylate-substituted variants. This reaction proceeds through the strong nucleophilicity of the sulfur atom in thioamides or thioureas, yielding excellent results for simple thiazoles but presenting challenges for some substituted derivatives due to dehalogenation side reactions.

The Cook-Heilbron thiazole synthesis, discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, represents another significant milestone in thiazole chemistry that contributed to carboxylate derivative development. This method highlights the formation of 5-aminothiazoles through the chemical reaction of alpha-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates under mild aqueous conditions. The versatility of this approach enabled the introduction of various substituents at the second and fourth positions of the thiazole ring by selecting different combinations of starting reagents.

Research into thiazole carboxylates gained momentum through the recognition of their potential as synthetic intermediates and bioactive compounds. The development of convenient synthetic methodologies, such as the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in acetonitrile containing trifluoroacetic acid in the presence of thioamides, has provided moderate yields of thiazole-5-carboxylate esters. This photochemical approach demonstrated the feasibility of accessing thiazole carboxylates through alternative synthetic routes, expanding the methodological toolkit available to synthetic chemists.

The historical progression of thiazole carboxylate research has been significantly influenced by advances in analytical techniques and structural characterization methods. X-ray crystallographic studies have provided detailed insights into the molecular conformations and intermolecular interactions of thiazole carboxylates, as evidenced by structural determinations of compounds such as 2-methylthiazole-5-carboxylic acid. These crystallographic investigations have revealed important information about the planarity of thiazole rings and the spatial arrangements of substituent groups, contributing to a deeper understanding of structure-activity relationships.

The synthesis of specific thiazole carboxylate derivatives, including mercapto-substituted variants, has been facilitated by the development of specialized synthetic protocols. Patent literature from the early twenty-first century documents methods for synthesizing 2-amino-4-methylthiazole-5-carboxylate and its derivatives using commercially available starting materials through efficient one-pot reaction sequences. These synthetic advances have enabled the preparation of structurally diverse thiazole carboxylates with various substitution patterns, including compounds bearing mercapto functionalities at different positions of the thiazole ring.

Historical Period Key Development Impact on Thiazole Carboxylate Research
Late 1800s Hantzsch thiazole synthesis Foundation for systematic thiazole preparation
1947 Cook-Heilbron synthesis Enhanced access to aminothiazole carboxylates
1960s-1980s Crystallographic studies Structural understanding of molecular conformations
2000s Modern synthetic methods Efficient preparation of complex derivatives
2010s-Present Pharmaceutical applications Recognition of therapeutic potential

Contemporary research in thiazole carboxylate chemistry has been driven by the recognition of these compounds as valuable scaffolds for drug discovery and development. The incorporation of thiazole moieties into pharmaceutical candidates has led to the approval of numerous therapeutic agents, with thiazole-containing structures present in more than eighteen approved drugs and over seventy experimental compounds currently under investigation. This pharmaceutical relevance has stimulated continued research into the synthesis, characterization, and biological evaluation of thiazole carboxylates, including specialized derivatives such as this compound.

Properties

IUPAC Name

ethyl 4-phenyl-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-2-15-11(14)10-9(13-12(16)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSCMRZQAUGMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiobenzamide Route with Ethyl 2-Haloacetoacetate

A widely reported method involves the reaction of a substituted thiobenzamide with ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate in an organic solvent such as ethanol or DMF. This method is supported by patent literature and research articles describing similar thiazole derivatives:

  • Step 1: Synthesis of 4-phenylthiobenzamide by reacting 4-phenylbenzonitrile with sulfide or hydrosulfide salts in the presence of a water-soluble metal chloride catalyst.
  • Step 2: Cyclization by adding ethyl 2-haloacetoacetate dropwise to the thiobenzamide solution under reflux conditions, typically in ethanol or a mixed solvent system.
  • Step 3: Heating under reflux to promote ring closure forming the thiazole ring.
  • Step 4: Acidification and work-up to isolate ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate.

This method yields the target compound in 75%-85% yield, with the advantage of avoiding hazardous hydrogen gas and relatively simple operation. However, the cost of starting materials can be high, impacting production economics.

One-Pot Synthesis via Bromination and Cyclization

Another efficient approach is a one-pot synthesis involving:

  • Bromination of ethyl acetoacetate derivatives using N-bromosuccinimide (NBS),
  • Subsequent reaction with N-substituted thiourea derivatives,
  • Cyclization under controlled temperature conditions.

This method simplifies the process by combining bromination and cyclization steps, reducing reaction time and improving yield and purity. It is particularly useful for synthesizing 2-substituted aminothiazole derivatives but can be adapted for mercapto-substituted analogs by using appropriate thiourea derivatives.

Ethanol Solution Method with Sodium Carbonate Catalysis

A detailed preparation method for related thiazole esters involves:

  • Preparing an ethanol solution containing ethyl acetate (10%-35% by mass),
  • Adding thiourea and sodium carbonate (weight ratio of sodium carbonate to ethyl 2-chloroacetoacetate between 0.01 and 0.1),
  • Heating to 40-55 °C and dropwise adding ethyl 2-chloroacetoacetate,
  • Further heating to 60-70 °C for 5-5.5 hours to complete cyclization,
  • Removing solvent by distillation, cooling, filtering, and basifying the filtrate to pH 9-10 with caustic soda,
  • Final filtration and vacuum drying to obtain the product.

This method achieves high yields (>98%) and good purity, with relatively low reaction temperatures and short reaction times. It is industrially scalable and energy-efficient.

Comparative Data Table of Preparation Methods

Method Key Reagents Solvent(s) Temperature (°C) Reaction Time Yield (%) Notes
Thiobenzamide + Ethyl 2-haloacetoacetate 4-phenylthiobenzamide, ethyl 2-chloroacetoacetate Ethanol, DMF Reflux (~78) Several hours 75-85 Avoids hydrogen gas; raw materials costly; simple operation
One-pot bromination + cyclization Ethyl acetoacetate, NBS, thiourea derivatives Water, THF 0-70 Few hours Good Simplifies bromination and cyclization; adaptable for various substitutions
Ethanol solution with sodium carbonate Thiourea, ethyl 2-chloroacetoacetate, Na2CO3 Ethanol + ethyl acetate 40-70 5-5.5 hours >98 Low temperature, short time, high yield; industrially favorable

Research Findings and Notes

  • The thiobenzamide route is classical and well-documented but may involve expensive starting materials and longer reaction times.
  • The one-pot bromination and cyclization method reduces operational complexity and is suitable for structural diversity in thiazole derivatives.
  • The ethanol solution method with sodium carbonate catalysis offers a balance of high yield, mild conditions, and scalability, making it attractive for industrial synthesis.
  • Maintaining the mercapto group (-SH) at position 2 requires careful control of reaction conditions to avoid oxidation or substitution.
  • Solvent choice impacts yield and purity; ethanol and its mixtures with ethyl acetate or DMF are common.
  • Reaction temperature control is critical, with optimal ranges between 40-70 °C depending on the method.
  • Post-reaction work-up typically involves acidification or basification to precipitate and purify the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate. It has been shown to exhibit cytotoxic effects against several cancer cell lines:

  • Neuroblastoma : A study demonstrated that compounds similar to this compound displayed significant selectivity and potency against SHSY-5Y neuroblastoma cells. The combination of thiazole and acetamide groups was particularly effective, outperforming traditional chemotherapeutic agents like doxorubicin in selectivity for cancer cells over healthy cells .
  • Lung and Colon Carcinomas : Other derivatives of thiazole have been evaluated for their effects on A549 non-small lung epithelial carcinoma and Caco-2 colon carcinoma. The results indicated promising anticancer activity, suggesting that this compound may similarly contribute to anticancer therapies .

Antimicrobial Properties

Thiazole compounds, including this compound, have been investigated for their antimicrobial properties. The presence of the mercapto group enhances the compound's ability to interact with microbial cell structures, potentially leading to bactericidal effects. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents .

Anticonvulsant Activity

Thiazole derivatives have also been studied for their anticonvulsant properties. Compounds similar to this compound have shown effectiveness in animal models of epilepsy. The mechanism is believed to involve modulation of neurotransmitter systems, providing a basis for further exploration in treating seizure disorders .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various modifications to the thiazole ring or substituents can enhance its biological activity. For instance:

Modification Effect
Addition of alkyl groupsIncreases lipophilicity and cellular uptake
Variation in the phenyl substituentAlters selectivity towards specific cancer cell lines
Introduction of halogensEnhances antimicrobial activity

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives:

  • Study on Neuroblastoma : A recent investigation synthesized multiple thiazole derivatives and tested their cytotoxicity against SHSY-5Y cells. The findings indicated that certain modifications led to enhanced selectivity and reduced toxicity to normal cells .
  • Antimicrobial Efficacy : Research published in a peer-reviewed journal demonstrated that thiazole compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Anticonvulsant Evaluation : Experimental models highlighted the anticonvulsant properties of thiazole derivatives, with some compounds showing efficacy comparable to established antiepileptic drugs .

Mechanism of Action

The mechanism of action of ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The biological and chemical properties of thiazole derivatives are heavily influenced by substituents at positions 2, 4, and 3. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position 2, 4, 5) Key Features Yield/Synthesis Method Applications/Notes References
Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate -SH (2), -Ph (4), -COOEt (5) Mercapto group enhances nucleophilicity; phenyl improves lipophilicity. Not specified in evidence. Potential antimicrobial/biological activity (inferred)
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate -CF3Ph (2), -Me (4), -COOEt (5) Trifluoromethyl group increases electron-withdrawing effects and stability. Commercial availability (SDS data). Laboratory chemical; drug intermediate.
Ethyl 2-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate -Benzimidazolyl (2), -Me (4), -COOEt (5) Benzimidazole moiety introduces hydrogen-bonding capability. Synthesized via cyclization with thioamide. Pharmacophore for targeted drug design.
Ethyl 2-(4-butoxy-3-formylphenyl)-4-methyl-1,3-thiazole-5-carboxylate -Butoxy-formylphenyl (2), -Me (4), -COOEt (5) Alkoxy and formyl groups enhance reactivity for further functionalization. Yield: ~74% (similar methods). Impurity in Febuxostat synthesis.
Ethyl 2-(amidinoamino)-4-methyl-1,3-thiazole-5-carboxylate -Amidinoamino (2), -Me (4), -COOEt (5) Guanidine-like substituent may improve binding to biological targets. Commercial (MFCD08131777). Enzyme inhibitor studies.

Biological Activity

Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of Thiazole Derivatives

Thiazole derivatives are known for their broad spectrum of biological activities. They have been reported to exhibit properties such as:

  • Antioxidant
  • Analgesic
  • Anti-inflammatory
  • Antimicrobial
  • Antifungal
  • Antiviral
  • Diuretic
  • Anticonvulsant
  • Neuroprotective
  • Antitumor or cytotoxic effects .

The structural characteristics of thiazoles contribute significantly to their pharmacological profiles.

2.1 Target of Action

This compound interacts with various biological targets, including enzymes and receptors. Its mode of action involves binding to specific biomolecules, modulating their activity, and influencing biochemical pathways critical for cellular function.

2.2 Biochemical Pathways

The compound has been shown to affect several biochemical pathways:

  • Inhibition of bacterial enzymes involved in peptidoglycan synthesis.
  • Modulation of apoptosis in cancer cells through interaction with signaling pathways.
  • Inhibition of xanthine oxidase, affecting uric acid metabolism .

3.1 Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis and inhibiting growth.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans8 µg/mL

3.2 Anticancer Activity

The compound has shown promising anticancer effects, particularly against human cancer cell lines such as A549 (lung cancer) and SHSY-5Y (neuroblastoma).

Cell LineIC50 (µg/mL)Selectivity Index
A54915 ± 2High
SHSY-5Y10 ± 1Very High

Studies reveal that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

3.3 Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators in vitro.

4.1 Study on Anticancer Properties

In a study published in Pharmaceutical Research, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value lower than doxorubicin in certain cases, suggesting its potential as a chemotherapeutic agent .

4.2 Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The findings highlighted its superior activity against resistant strains of bacteria, underscoring its potential role in treating infections caused by multidrug-resistant organisms .

5.1 Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties:

  • Good lipophilicity
  • High bioavailability
    These characteristics suggest that the compound may be effectively absorbed and distributed within biological systems .

5.2 Safety and Toxicity

Preliminary toxicity studies indicate that this compound has a low toxicity profile at therapeutic doses, making it a candidate for further development in clinical settings.

6. Conclusion

This compound presents significant potential due to its diverse biological activities, particularly in antimicrobial and anticancer applications. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic use.

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